SSE15206 is a compound classified as a microtubule polymerization inhibitor, specifically a pyrazolinethioamide derivative. Its full chemical name is 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. This compound has demonstrated significant potential in overcoming multidrug resistance in various cancer cell lines, making it a promising candidate for further research in cancer therapeutics. SSE15206 targets the colchicine binding site on tubulin, thereby disrupting microtubule dynamics essential for cell division .
The synthesis of SSE15206 involves several key steps:
SSE15206 features a complex molecular structure characterized by its pyrazole ring and multiple substituents:
COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3
The structural arrangement includes methoxy groups and a phenyl ring that contribute to its biological activity and interaction with tubulin .
SSE15206 primarily functions as a microtubule polymerization inhibitor:
SSE15206 disrupts microtubule dynamics by binding to the colchicine site on tubulin. This binding inhibits tubulin polymerization and leads to mitotic arrest in cancer cells:
SSE15206 has several scientific applications:
Future studies could further elucidate its biological activity and potential applications in clinical settings, particularly for cancers exhibiting multidrug resistance.
Microtubule-targeting agents (MTAs) represent one of the most clinically validated classes of anticancer drugs, with their origins tracing back to natural products like vinca alkaloids (e.g., vincristine) and taxanes (e.g., paclitaxel). These agents disrupt microtubule dynamics—highly regulated processes of polymerization/depolymerization critical for mitotic spindle formation during cell division [9]. Stabilizing agents (e.g., taxanes) promote microtubule assembly, while destabilizers (e.g., vinca alkaloids, colchicine) inhibit tubulin polymerization. Despite their efficacy, clinical utility is limited by:
Table 1: Evolution of Microtubule-Targeting Agents
Class | Representatives | Binding Site | Clinical Limitations |
---|---|---|---|
Taxanes | Paclitaxel | β-tubulin lumen | P-gp resistance, β-III tubulin overexpression |
Vinca Alkaloids | Vincristine | Vinca domain | Dose-limiting neurotoxicity |
Colchicine-site | Combretastatin A-4 | β-tubulin interface | Poor bioavailability |
Next-generation | SSE15206 | Colchicine site | Designed to overcome P-gp resistance |
SSE15206 [3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide] is a pyrazolinethioamide derivative identified through screening of an in-house library of 16 analogs. It exhibits exceptional potency, with a GI₅₀ of 197 nM in HCT116 colorectal cancer cells [2] [5]. Its key mechanistic advantages include:
Table 2: Antiproliferative Activity of SSE15206 Across Cancer Cell Lines
Cell Line | Origin | GI₅₀ (nM) | Resistance Profile |
---|---|---|---|
HCT116 | Colorectal cancer | 197 | Sensitive |
KB-V1 | Cervical carcinoma | 210 | P-gp overexpressing (MDR) |
A2780-Pac-Res | Ovarian carcinoma | 225 | Paclitaxel-resistant |
HCT116-Pac-Res | Colorectal cancer | 230 | Paclitaxel-resistant |
MCF7 | Breast cancer | 245 | Sensitive |
Pyrazoline-based scaffolds have emerged as privileged structures in anticancer drug discovery due to their:
Table 3: Key Structural Features and SAR of Pyrazolinethioamides
Position | Optimal Moiety | Functional Role | Impact of Modification |
---|---|---|---|
N1 | Carbothioamide (‒C(=S)NH₂) | H-bonding with β-tubulin residues | Replacement with carbonyl reduces potency |
C3 | Phenyl | Planar hydrophobic interaction | Halogenation decreases activity |
C5 | 3,4,5-Trimethoxyphenyl | Mimics colchicine’s trimethoxy ring | Demethylation ablates activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7